N-methylcyclopentene-1-carboxamide
Overview
Description
N-methylcyclopentene-1-carboxamide: is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopentene to N-methylcyclopentene-1-carboxamide:
Industrial Production Methods:
- The industrial production of this compound typically involves the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- N-methylcyclopentene-1-carboxamide can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Major Products: Oxidation typically yields N-methylcyclopentene-1-carboxylic acid or N-methylcyclopentanone.
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Reduction:
- The compound can be reduced to form amines or alcohols.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: Reduction yields N-methylcyclopentylamine or N-methylcyclopentanol.
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Substitution:
- This compound can undergo nucleophilic substitution reactions.
Reagents and Conditions: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- N-methylcyclopentene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of heterocyclic compounds.
Biology and Medicine:
- The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
- It is used in the development of new drug candidates targeting specific enzymes or receptors.
Industry:
- This compound is utilized in the production of specialty chemicals and materials.
- It is employed in the synthesis of polymers and resins with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-methylcyclopentene-1-carboxamide involves its interaction with specific enzymes or receptors in biological systems.
- The carboxamide group can form hydrogen bonds with target proteins, modulating their activity.
- The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
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N-methylcyclopentane-1-carboxamide:
- Similar structure but lacks the double bond in the cyclopentene ring.
- Exhibits different reactivity and biological properties.
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Cyclopentene-1-carboxamide:
- Lacks the methyl group, resulting in different steric and electronic properties.
- Used in similar applications but with varying efficacy.
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N-methylcyclohexene-1-carboxamide:
- Contains a six-membered ring instead of a five-membered ring.
- Different ring size affects its chemical reactivity and biological activity.
Uniqueness:
- N-methylcyclopentene-1-carboxamide is unique due to the presence of both a methyl group and a double bond in the cyclopentene ring, which influences its chemical behavior and potential applications.
Properties
IUPAC Name |
N-methylcyclopentene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-7(9)6-4-2-3-5-6/h4H,2-3,5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCBNPVMDFHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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